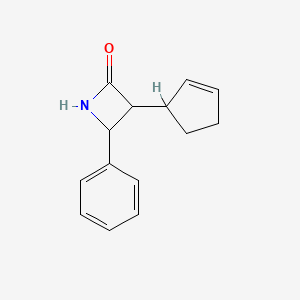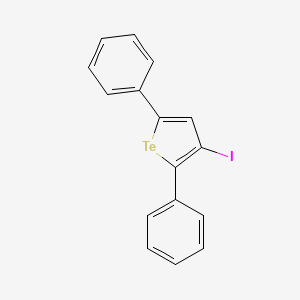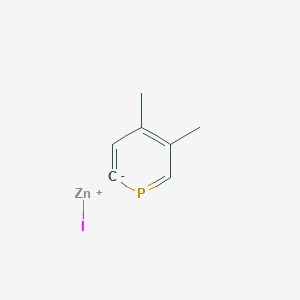
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iodozinc(1+) 4,5-dimethylphosphinin-2-ide typically involves the reaction of 4,5-dimethylphosphinine with a zinc iodide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different zinc-phosphinine complexes.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinine oxides, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
作用機序
The mechanism by which Iodozinc(1+) 4,5-dimethylphosphinin-2-ide exerts its effects involves the interaction of its zinc and iodine atoms with various molecular targets. The zinc atom can coordinate with electron-rich sites on proteins and other biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other zinc-phosphinine complexes and halogenated phosphinines. Examples include:
- Zinc(1+) 4,5-dimethylphosphinin-2-ide
- Iodozinc(1+) 4,5-dimethylphosphinine
Uniqueness
What sets Iodozinc(1+) 4,5-dimethylphosphinin-2-ide apart is its unique combination of iodine and zinc within the phosphinine framework
特性
CAS番号 |
143251-27-8 |
|---|---|
分子式 |
C7H8IPZn |
分子量 |
315.4 g/mol |
InChI |
InChI=1S/C7H8P.HI.Zn/c1-6-3-4-8-5-7(6)2;;/h3,5H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
UZOCAPIACZINLA-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=P[C-]=C1)C.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


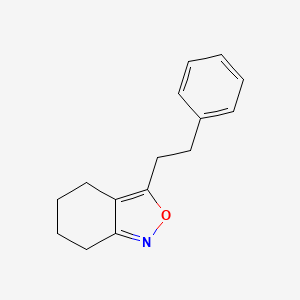
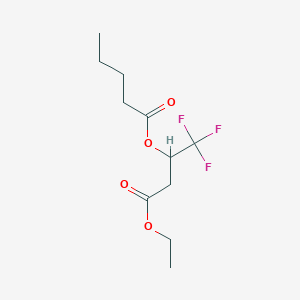
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
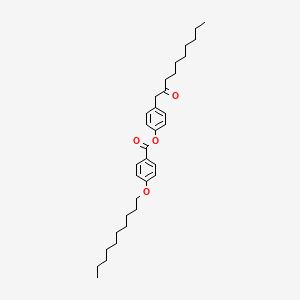
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
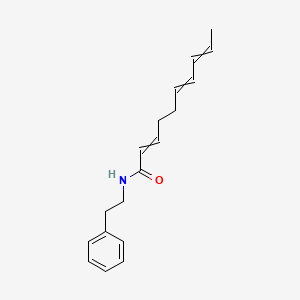



![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
